molecular formula C12H13N3O2 B2847465 ethyl 2-(5-phenyl-4H-1,2,4-triazol-3-yl)acetate CAS No. 866136-08-5

ethyl 2-(5-phenyl-4H-1,2,4-triazol-3-yl)acetate

Cat. No. B2847465
M. Wt: 231.255
InChI Key: ZCFQBUMTWGIOCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(5-phenyl-4H-1,2,4-triazol-3-yl)acetate is a chemical compound that belongs to the class of organic compounds known as 1,2,4-triazoles . These are organic compounds containing 1,2,4-triazole as a portion of the molecule. 1,2,4-triazole is a five-membered aromatic ring with three nitrogen atoms and two carbon atoms .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including ethyl 2-(5-phenyl-4H-1,2,4-triazol-3-yl)acetate, often involves the use of various synthetic routes . For instance, one method involves the S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol in an alkaline medium with 2-bromo-1-phenylethanone, followed by the reduction of the corresponding ketone .


Molecular Structure Analysis

The molecular structure of ethyl 2-(5-phenyl-4H-1,2,4-triazol-3-yl)acetate can be confirmed by various spectroscopic techniques such as IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .

Scientific Research Applications

Ecological Corrosion Inhibitors

Research highlights the effectiveness of triazole derivatives, including ethyl 2-(5-phenyl-4H-1,2,4-triazol-3-yl)acetate, as ecological corrosion inhibitors. These compounds exhibit significant inhibition efficiency against the corrosion of mild steel in acidic solutions, showcasing their potential as sustainable solutions in corrosion protection technologies. The study provides a comprehensive experimental and theoretical approach, employing electrochemical techniques and density functional theory (DFT) calculations to understand the mechanisms of action and the efficiency of these inhibitors (Nahlé et al., 2021).

Coordination Polymers and Molecular Structures

Further research into the structural applications of triazole compounds has led to the synthesis of novel coordination polymers. These polymers, derived from isomeric 1,2,4-triazole ligands substituted by pyridine and acetate ethyl ester groups, exhibit unique structural characteristics. The study delves into the synthesis and characterization of tetranuclear Zn(II) and mononuclear Ni(II) based coordination polymers, highlighting the impact of ligand structure on the formation and properties of the resulting coordination polymers (Hu et al., 2016).

Antimicrobial and Cytotoxicity Assays

The antimicrobial properties of triazole derivatives have been extensively studied, with specific compounds synthesized from ethyl 2-(5-phenyl-4H-1,2,4-triazol-3-yl)acetate being evaluated for their efficacy against a range of microbial pathogens. One study focuses on the synthesis, spectral analyses, and biological evaluations of newly synthesized 1,4,5-trisubstituted 1,2,3-triazoles, including their brine shrimp cytotoxicity assay, providing insights into the potential biomedical applications of these compounds (Ahmed et al., 2016).

Future Directions

The future directions for research on ethyl 2-(5-phenyl-4H-1,2,4-triazol-3-yl)acetate could include further exploration of its potential biological activities and the development of more efficient synthesis methods . Additionally, the compound could be studied for its potential applications in various fields such as pharmaceutical chemistry, agrochemistry, materials sciences, and organic catalysts .

properties

IUPAC Name

ethyl 2-(3-phenyl-1H-1,2,4-triazol-5-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-2-17-11(16)8-10-13-12(15-14-10)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCFQBUMTWGIOCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NC(=NN1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-(5-phenyl-4H-1,2,4-triazol-3-yl)acetate

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